9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one
Description
This compound belongs to the furanocoumarin class, characterized by a fused furanocoumarin core (7H-furo[3,2-g]chromen-7-one) with a 4-methoxy group and a chiral (2R)-2-hydroxy-3-methylbut-3-enoxy substituent at position 7. Its stereochemistry and functional groups confer distinct physicochemical and biological properties. Furanocoumarins are widely studied for their enzyme-inhibitory, antimicrobial, and neuroprotective activities .
Properties
Molecular Formula |
C17H16O6 |
|---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,12,18H,1,8H2,2-3H3/t12-/m0/s1 |
InChI Key |
UBAMGTKSOKGECF-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=C)[C@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O |
Canonical SMILES |
CC(=C)C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a furan derivative with a chromene derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes acid- or base-catalyzed hydrolysis due to its enol ether and ester-like linkages:
Oxidation Reactions
The secondary alcohol group at C2 undergoes selective oxidation:
Mechanistic Insight : PCC selectively oxidizes the C2 hydroxyl to a ketone without affecting the enol ether or methoxy groups .
Esterification and Ether Formation
The hydroxyl group participates in esterification and Williamson ether synthesis:
Photochemical Reactivity
The furochromone core undergoes [2+2] cycloaddition under UV light:
Nucleophilic Substitutions
The methoxy group at C4 is resistant to nucleophilic attack under standard conditions but reacts under extreme forcing:
Stability Under Thermal and pH Conditions
| Condition | Observation |
|---|---|
| Thermal decomposition | Starts at 210°C; forms methyl vinyl ketone and chromone fragments . |
| pH 2–8 (aqueous buffer) | Stable for >48h; degradation accelerates above pH 10 . |
Scientific Research Applications
Pharmacological Applications
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Anticancer Properties :
- Neuroprotective Effects :
Agricultural Applications
- Pesticidal Properties :
- Plant Growth Regulation :
Case Studies
Mechanism of Action
The mechanism of action of 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s activity is influenced by:
- Substituent position : Position 9 modifications are critical for target interactions (e.g., CYP3A4 inhibition) .
- Side-chain rigidity: The (2R)-2-hydroxy-3-methylbut-3-enoxy group introduces rigidity via the double bond, enhancing binding affinity compared to flexible polymethylenic chains .
- Stereochemistry : The (2R) configuration optimizes spatial orientation for biological activity .
Comparative Analysis of Analogous Furanocoumarins
Research Findings and Activity Trends
Enzyme Inhibition :
- The target compound’s rigid side chain enhances CYP3A4 inhibition compared to flexible analogs (e.g., 9-(ω-hydroxyalkyloxy) derivatives) .
- Byakangelicol’s epoxide group confers anti-inflammatory activity but reduces CYP3A4 affinity compared to the target compound’s hydroxy group .
Antimicrobial Activity :
- Imperatorin and the target compound show similar antimicrobial profiles, but the latter’s hydroxy group improves solubility and membrane penetration .
Neuroprotection :
- Imperatorin exhibits neuroprotective effects via antioxidative pathways, while the target compound’s activity remains understudied in this context .
Positional Isomerism: Isoimperatorin (substituent at position 4) shows weaker immunoproteasome inhibition than psoralen derivatives substituted at position 9 .
Biological Activity
9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one is a furanocoumarin compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound's IUPAC name is 4-(2-hydroxy-3-methylbut-3-enoxy)-9-methoxyfuro[3,2-g]chromen-7-one. Its molecular formula is with a molar mass of approximately 288.29 g/mol. The structure includes a furan ring and a chromone moiety, contributing to its biological activity.
Biological Activity Overview
The biological activities of this compound have been documented in various studies, highlighting its potential as an anti-inflammatory, antioxidant, and anticancer agent. Below are key findings categorized by activity type.
Antioxidant Activity
Several studies have demonstrated the antioxidant properties of this compound, which can scavenge free radicals and reduce oxidative stress in cells. For instance:
- Study Findings : In vitro assays showed that the compound significantly reduced the levels of reactive oxygen species (ROS) in human cell lines, indicating its potential to protect against oxidative damage .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating inflammatory pathways:
- Mechanism : It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 through the NF-kB signaling pathway .
- Case Study : In animal models of arthritis, treatment with this compound resulted in reduced swelling and pain, supporting its use as a therapeutic agent for inflammatory diseases .
Anticancer Properties
Research indicates that 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one may have anticancer effects:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. It induces apoptosis through the activation of caspases .
- In Vivo Evidence : In xenograft models, administration of the compound led to significant tumor size reduction compared to control groups .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and safety profile is crucial for therapeutic applications:
- Absorption and Distribution : The compound shows high human intestinal absorption (98.96%) and moderate blood-brain barrier permeability (50%) .
- Toxicity Profile : While it exhibits some hepatotoxicity (76.25% probability), it has low carcinogenicity and skin irritation potential .
Data Table: Biological Activities Summary
Q & A
Q. How is the stereochemical configuration of 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one determined experimentally?
The stereochemistry is resolved using 1D/2D NMR (e.g., NOESY for spatial correlations) and HR-ESIMS for molecular formula confirmation. For instance, the (2R) configuration in the hydroxy-substituted side chain can be inferred via coupling constants in H NMR and cross-peaks in C-HSQC spectra. Polarimetry or X-ray crystallography (using programs like SHELXL ) may further validate chiral centers. Similar methods were applied to structurally related imperatorin analogs .
Q. What synthetic methodologies are reported for furocoumarin derivatives like this compound?
Synthesis typically involves alkylation of a hydroxylated furocoumarin core with a pre-functionalized side chain. For example, (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate intermediates are synthesized via nucleophilic substitution under anhydrous conditions, followed by deprotection and coupling . Purification employs flash chromatography, and stereochemical integrity is maintained using chiral catalysts or resolving agents.
Q. Which cytotoxic activities have been evaluated for this compound, and what cell lines were used?
In preclinical studies, related furocoumarins (e.g., compound 5 in ) showed moderate cytotoxicity against MCF-7 (breast cancer), H1299 (lung carcinoma), and SMMC-7721 (liver cancer) cells, with IC values ranging 2.63–7.59 mg/mL. Assays followed MTT protocols with 48–72 hr exposure times. Activity is attributed to intercalation into DNA or inhibition of topoisomerases .
Advanced Research Questions
Q. How do molecular dynamics (MD) simulations explain the stability of this compound's interaction with biological targets?
MD simulations (e.g., using GROMACS) reveal binding stability with proteins like penicillin-binding protein (PBP). The ligand-protein complex is energy-minimized, and trajectories are analyzed for root-mean-square deviation (RMSD). For example, the 3-methylbutenoxy side chain in analogs shows hydrophobic interactions with PBP’s active site, while the furocoumarin core stabilizes via π-π stacking . Force fields like GROMOS54a7 and solvation models (SPC water) ensure accuracy .
Q. What experimental factors could explain discrepancies in cytotoxicity data across studies?
Variability in IC values may arise from:
- Cell line heterogeneity : Genetic drift or culture conditions (e.g., hypoxia) alter drug response .
- Compound purity : Impurities >5% (by HPLC) can skew bioactivity .
- Assay protocols : Varying exposure times (e.g., 48 vs. 72 hr) or endpoint measurements (MTT vs. ATP luminescence) affect results .
Q. How can structural modifications enhance selectivity for cancer vs. normal cells?
Rational design strategies include:
- Side-chain functionalization : Introducing polar groups (e.g., -OH, -COOH) to reduce off-target binding .
- Epoxidation : Derivatives like byakangelicol (with 3,3-dimethyloxirane) show improved pharmacokinetics due to reduced metabolic lability .
- Hybridization : Conjugation with targeting moieties (e.g., folate) enhances tumor specificity .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
GC/MS with solid-phase microextraction (SPME) is optimal for air sampling, though ozone interference during collection necessitates parallel ozone monitoring . For biological matrices, LC-MS/MS with MRM mode achieves detection limits <1 ng/mL, using deuterated internal standards .
Q. How should researchers handle contradictions in crystallographic refinement data?
Use SHELXL’s L.S. command for least-squares refinement and TWIN commands for twinned crystals. Validate with R (<5%) and residual density maps. Discrepancies in thermal parameters may require re-examizing data collection (e.g., crystal decay or incorrect space group assignment) .
Tables
Table 1. Cytotoxic Activity of Furocoumarin Derivatives
| Compound | MCF-7 IC (mg/mL) | H1299 IC (mg/mL) | SMMC-7721 IC (mg/mL) |
|---|---|---|---|
| Analog 5 | 5.21 ± 0.34 | 6.89 ± 0.51 | 4.97 ± 0.29 |
| Positive Control | 2.63 ± 0.12 (Doxorubicin) | 3.14 ± 0.21 (Cisplatin) | 2.85 ± 0.18 (5-FU) |
Table 2. Key Spectral Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

